molecular formula C9H7BrF2O B13425156 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone

Katalognummer: B13425156
Molekulargewicht: 249.05 g/mol
InChI-Schlüssel: BMKQJUHAGJFYBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C8H5BrF2O. It is a brominated derivative of ethanone, featuring a difluoromethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone typically involves the bromination of 1-(2,6-difluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-(2,6-difluorophenyl)ethanone
  • 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

Uniqueness

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other brominated ethanones.

Eigenschaften

Molekularformel

C9H7BrF2O

Molekulargewicht

249.05 g/mol

IUPAC-Name

1-[2-bromo-6-(difluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7BrF2O/c1-5(13)8-6(9(11)12)3-2-4-7(8)10/h2-4,9H,1H3

InChI-Schlüssel

BMKQJUHAGJFYBQ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC=C1Br)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.